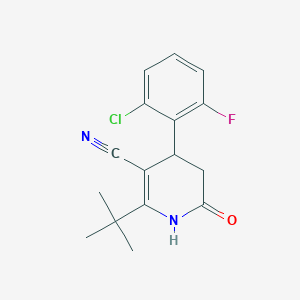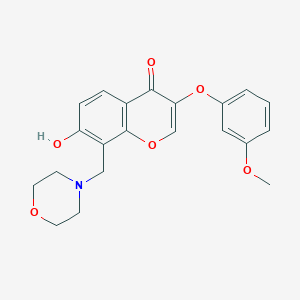![molecular formula C22H24N2O2S B2504699 1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea CAS No. 2319877-02-4](/img/structure/B2504699.png)
1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea, also known as Compound A, is a synthetic small molecule that has been gaining attention in the scientific community due to its potential use in various research applications.
Applications De Recherche Scientifique
Conformational Adjustments in Urea and Thiourea Assemblies
Research has explored the conformational adjustments in urea and thiourea derivatives, highlighting the structural nuances and self-assembly capabilities of these compounds. Such studies have implications for understanding molecular interactions and designing materials with specific structural characteristics (Phukan & Baruah, 2016).
Fluorescent Chemosensors
Naphthalene derivatives containing urea groups have shown significant potential as fluorescent chemosensors, demonstrating unique absorption and fluorescence peaks in the presence of specific ions like fluoride. These findings underscore the utility of naphthalene-urea compounds in sensing applications, contributing to the development of selective chemosensors for environmental and biological monitoring (Cho et al., 2003).
Metal Ion Sensing and Cell Imaging
A naphthalene-thiophene hybrid molecule has been employed as a fluorescent AND logic gate with zinc and acetate ions as inputs, illustrating the compound's potential in molecular logic and intracellular zinc detection. This highlights the adaptability of naphthalene-thiophene-urea derivatives in creating complex sensing mechanisms for bioimaging and diagnostic purposes (Karak et al., 2013).
Selective Sensing for Copper Ions
Investigations into naphthalene derivatives with urea groups have also revealed their high selectivity and sensitivity for detecting copper ions through fluorescence. This research contributes to the field of metal ion sensing, providing insights into designing selective sensors for copper, which is crucial for environmental monitoring and industrial processes (Yang et al., 2006).
Structural Characterization and Photoluminescence
The structural characterization and photoluminescence studies of urea and thiourea derivatives offer foundational knowledge for developing materials with specific optical properties. Such research aids in the design of photoluminescent materials for applications ranging from optical devices to sensors (Baruah & Brahma, 2023).
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(23-14-18-6-3-5-17-4-1-2-7-20(17)18)24-16-22(9-11-26-12-10-22)19-8-13-27-15-19/h1-8,13,15H,9-12,14,16H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVEYSHCYIRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)

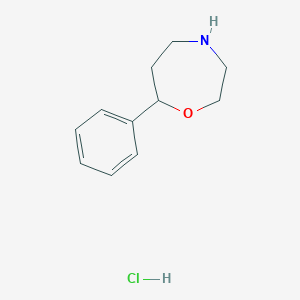
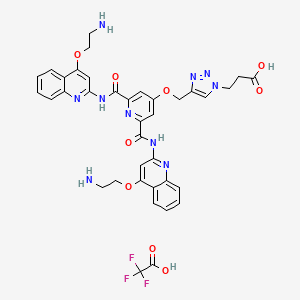
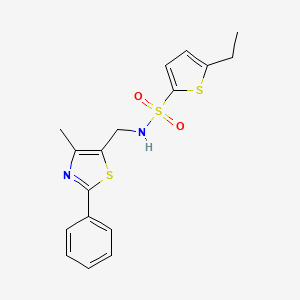
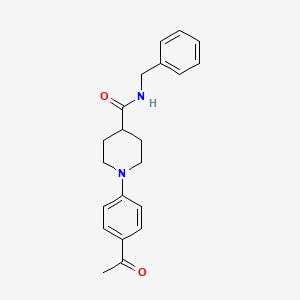
![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
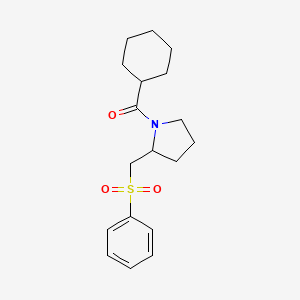
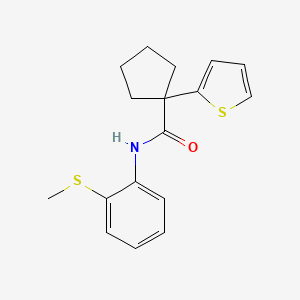
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)
![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)
